molecular formula C12H14N2O5 B1670687 Dinex CAS No. 131-89-5

Dinex

Cat. No.: B1670687
CAS No.: 131-89-5
M. Wt: 266.25 g/mol
InChI Key: QJYHUJAGJUHXJN-UHFFFAOYSA-N
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Description

Dinex is a compound primarily known for its applications in emission control technologies. It is extensively used in the development of catalysts for aftertreatment systems in diesel engines. These catalysts help in reducing harmful emissions such as nitrogen oxides, carbon monoxide, and hydrocarbons, making them crucial for meeting stringent environmental regulations .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dinex involves the development of customized catalytic coatings. These coatings are formulated through a series of chemical reactions that ensure high thermal stability and excellent oxidation characteristics. The primary components used in the synthesis include platinum group metals, which are deposited on metallic or ceramic substrates .

Industrial Production Methods

In industrial settings, this compound is produced using advanced coating technologies. The process involves the application of a wash coat formulation on substrates, followed by thermal treatment to achieve the desired catalytic properties. The production methods are designed to be cost-efficient while maintaining high performance standards .

Chemical Reactions Analysis

Types of Reactions

Dinex undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are:

Scientific Research Applications

Dinex has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Platinum-based Catalysts
  • Palladium-based Catalysts
  • Rhodium-based Catalysts

Uniqueness

Dinex is unique due to its high thermal stability and excellent oxidation characteristics. Unlike other catalysts, this compound can operate efficiently at lower temperatures, making it more versatile for various applications .

Properties

IUPAC Name

2-cyclohexyl-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12-10(8-4-2-1-3-5-8)6-9(13(16)17)7-11(12)14(18)19/h6-8,15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYHUJAGJUHXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Record name 2-CYCLOHEXYL-4,6-DINITROPHENOL
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DSSTOX Substance ID

DTXSID4024064
Record name Dinex
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Molecular Weight

266.25 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

2-cyclohexyl-4,6-dinitrophenol appears as yellow crystals. (USCG, 1999), Yellow solid; [CAMEO] Yellow crystalline solid; [MSDSonline]
Record name 2-CYCLOHEXYL-4,6-DINITROPHENOL
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Record name 2,4-Dinitro-6-cyclohexylphenol
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Solubility

SOL IN WATER, ALCOHOL, CRYSTALS SOL IN WATER, ALCOHOL., 2.5-6% in petroleum oils; sol in benzene, dimethylformamide; very slightly sol in water, Highly water soluble as alkali salts., In water, 15 mg/l @ 25 °C
Record name 2,4-DINITRO-6-CYCLOHEXYLPHENOL
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Vapor Pressure

0.00000004 [mmHg]
Record name 2,4-Dinitro-6-cyclohexylphenol
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Color/Form

Crystalline solid

CAS No.

131-89-5
Record name 2-CYCLOHEXYL-4,6-DINITROPHENOL
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Record name Dinex
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Record name Dinex [ISO]
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Record name Dinex
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Record name Dinex
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Record name DINEX
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Record name 2,4-DINITRO-6-CYCLOHEXYLPHENOL
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Melting Point

225 °F (USCG, 1999), 106.5-107.5 °C
Record name 2-CYCLOHEXYL-4,6-DINITROPHENOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3290
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,4-DINITRO-6-CYCLOHEXYLPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6046
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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